molecular formula C6H14ClNO2 B13454289 1-(1-Aminocyclobutyl)ethane-1,2-diol hydrochloride

1-(1-Aminocyclobutyl)ethane-1,2-diol hydrochloride

Cat. No.: B13454289
M. Wt: 167.63 g/mol
InChI Key: GQLKZBJBRXNJGC-UHFFFAOYSA-N
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Description

1-(1-Aminocyclobutyl)ethane-1,2-diol hydrochloride is a chemical compound with a unique structure that includes a cyclobutyl ring, an amino group, and a diol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Aminocyclobutyl)ethane-1,2-diol hydrochloride typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving suitable precursors.

    Introduction of the Amino Group: The amino group can be introduced via amination reactions using reagents such as ammonia or amines.

    Formation of the Diol Moiety: The diol moiety can be introduced through hydroxylation reactions, often using oxidizing agents like osmium tetroxide or potassium permanganate.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(1-Aminocyclobutyl)ethane-1,2-diol hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The diol moiety can be oxidized to form corresponding carbonyl compounds.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of suitable catalysts.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(1-Aminocyclobutyl)ethane-1,2-diol hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including as an antiviral or anticancer agent.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-Aminocyclobutyl)ethane-1,2-diol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.

    Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.

    Altering Cellular Processes: Affecting cellular processes such as apoptosis, proliferation, or differentiation.

Comparison with Similar Compounds

1-(1-Aminocyclobutyl)ethane-1,2-diol hydrochloride can be compared with similar compounds such as:

    Ethane-1,2-diol: A simple diol with similar hydroxyl groups but lacking the cyclobutyl and amino functionalities.

    Cyclobutanol: A compound with a cyclobutyl ring and a hydroxyl group but lacking the amino and additional hydroxyl functionalities.

    1-Aminocyclobutane-1-carboxylic acid: A compound with a cyclobutyl ring and an amino group but lacking the diol moiety.

The uniqueness of this compound lies in its combination of a cyclobutyl ring, an amino group, and a diol moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H14ClNO2

Molecular Weight

167.63 g/mol

IUPAC Name

1-(1-aminocyclobutyl)ethane-1,2-diol;hydrochloride

InChI

InChI=1S/C6H13NO2.ClH/c7-6(2-1-3-6)5(9)4-8;/h5,8-9H,1-4,7H2;1H

InChI Key

GQLKZBJBRXNJGC-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C(CO)O)N.Cl

Origin of Product

United States

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